3-Methyl-1-(6-methylpyridin-2-yl)piperazine
Description
3-Methyl-1-(6-methylpyridin-2-yl)piperazine (IUPAC name: (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine) is a piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and a 6-methylpyridin-2-yl substituent at the 1-position. Its SMILES notation is Cc1nc(ccc1)N1CC(C)NCC1, and its molecular formula is C₁₁H₁₇N₃ . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly in central nervous system (CNS) and antimicrobial therapeutics .
Properties
IUPAC Name |
3-methyl-1-(6-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-3-5-11(13-9)14-7-6-12-10(2)8-14/h3-5,10,12H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMYTWGABUXSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(6-methylpyridin-2-yl)piperazine typically involves the reaction of 6-methyl-2-chloropyridine with 3-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(6-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-1-(6-methylpyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Modifications and Physicochemical Properties
The substituents on the piperazine ring significantly impact solubility, pKa, and bioavailability. Key comparisons include:
Notes:
- Solubility*: Estimated based on , where methyl-substituted piperazines with lower ClogD values exhibit moderate solubility.
- pKa†: Inferred from piperazine derivatives with ethylene spacers (pKa ~6–7) .
Key Findings:
- Direct vs. Spacer-Linked Attachments : Compounds with direct pyridinyl attachments (e.g., 3-Methyl-1-(6-methylpyridin-2-yl)piperazine) may exhibit higher solubility than those with amide or urea linkers due to reduced molecular complexity and ClogD .
- Methyl Substitution : The 3-methyl group enhances metabolic stability by reducing oxidative dealkylation at the piperazine ring, a common metabolic liability in unsubstituted piperazines .
Serotonin Receptor Affinity
Piperazine derivatives with three-carbon alkyl linkers and pyridinyl substituents (e.g., 3-Methyl-1-(6-methylpyridin-2-yl)piperazine) show enhanced affinity for serotonin 5-HT₁A receptors due to optimal spatial arrangement and hydrophobic interactions . In contrast, replacing the piperazine with morpholine or introducing electron-withdrawing groups (e.g., nitro, chloro) drastically reduces receptor binding .
Antiviral Activity
The N-H group in piperazine is critical for antiviral activity. For example, replacing N-H with -CH₂ or -O- in ethyl piperazine analogs abolishes activity, suggesting that hydrogen bonding is essential for target engagement . The 3-methyl substituent in 3-Methyl-1-(6-methylpyridin-2-yl)piperazine may preserve this interaction while improving metabolic stability .
TRPV1 Antagonism
Pyridinylpiperazine ureas (e.g., TRPV1 antagonist in ) demonstrate high receptor affinity, but their low solubility limits bioavailability. The absence of a urea group in 3-Methyl-1-(6-methylpyridin-2-yl)piperazine may improve solubility while retaining pyridinyl-mediated receptor interactions .
Metabolic Stability
- Metabolic Hotspots : Unsubstituted piperazines undergo rapid oxidation and dealkylation . The 3-methyl group in 3-Methyl-1-(6-methylpyridin-2-yl)piperazine mitigates this by sterically hindering metabolic enzymes .
- Comparative Clearance : Piperazine isosteres with bulkier substituents (e.g., butyl in 9a) exhibit lower clearance than smaller analogs but may introduce toxicity risks .
Biological Activity
3-Methyl-1-(6-methylpyridin-2-yl)piperazine, also referred to as Antiviral Agent 10, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antiviral properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
Antiviral Activity
One of the primary biological activities associated with 3-Methyl-1-(6-methylpyridin-2-yl)piperazine is its antiviral efficacy. It has been documented to inhibit the respiratory syncytial virus (RSV), a major cause of respiratory infections in infants and young children. This antiviral property positions the compound as a potential candidate for further development in treating viral infections.
| Property | Value |
|---|---|
| Antiviral Activity | Inhibits RSV |
| Target Virus | Respiratory Syncytial Virus (RSV) |
| Mechanism of Action | Not fully elucidated |
While the precise mechanism by which 3-Methyl-1-(6-methylpyridin-2-yl)piperazine exerts its antiviral effects remains unclear, it is hypothesized that the compound may interfere with viral replication or entry into host cells. Further studies are needed to elucidate the specific biochemical pathways involved.
Study on Antiviral Efficacy
A study highlighted the synthesis and evaluation of various piperazine derivatives, including 3-Methyl-1-(6-methylpyridin-2-yl)piperazine, demonstrating significant antiviral activity against RSV. The study employed in vitro assays to assess the efficacy of these compounds.
Table: Summary of Antiviral Studies
| Study | Compound | Virus Targeted | IC50 (µM) | Findings |
|---|---|---|---|---|
| 3-Methyl-1-(6-methylpyridin-2-yl)piperazine | RSV | 5.0 | Effective inhibition observed | |
| Other derivatives | Various | Varies | Some derivatives showed higher potency |
Broader Pharmacological Implications
In addition to its antiviral properties, there is emerging interest in the potential use of 3-Methyl-1-(6-methylpyridin-2-yl)piperazine in other therapeutic areas:
- Antibacterial Activity : Research indicates that similar piperazine derivatives exhibit antibacterial properties, suggesting potential applications in treating bacterial infections.
- Neuroprotective Effects : Some studies have explored piperazine compounds for neuroprotective effects, particularly in models of ischemic stroke.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
